Higher Melting Point and Thermal Stability for Non-Ambient Processing vs. Positional Isomer and Unsubstituted Analog
3-(4-Bromophenyl)thiophene exhibits a significantly higher melting point (123.5-124.5 °C) compared to its close positional isomer 2-(4-bromophenyl)thiophene (96-100 °C) [1] and its non-brominated analog 3-phenylthiophene (91-92 °C) . This ~25-30 °C elevation in melting point, attributed to the combined effects of the bromine substituent and the 3-substitution pattern, indicates stronger intermolecular forces in the solid state, which can be advantageous for applications requiring higher thermal stability during processing or operation, such as in vacuum-deposited organic thin-film transistors (OTFTs) where sublimation temperature is a key parameter [2].
| Evidence Dimension | Melting Point (Thermal Property) |
|---|---|
| Target Compound Data | 123.5-124.5 °C |
| Comparator Or Baseline | 2-(4-Bromophenyl)thiophene: 96-100 °C; 3-Phenylthiophene: 91-92 °C |
| Quantified Difference | +23.5 to +33.5 °C higher than 2-isomer; +31.5 to +33.5 °C higher than non-brominated analog |
| Conditions | Solid state, literature reported values |
Why This Matters
The higher melting point directly impacts material selection for high-temperature processing techniques and can influence the morphological stability of the final device layer.
- [1] TCI America. 2-(4-Bromophenyl)thiophene Product Specifications. CAS 40133-22-0. Melting point: 98 °C. Accessed April 2026. View Source
- [2] Sirringhaus, H. 25th Anniversary Article: Organic Field-Effect Transistors: The Path Beyond Amorphous Silicon. Advanced Materials, 2014, 26(9), 1319-1335. View Source
